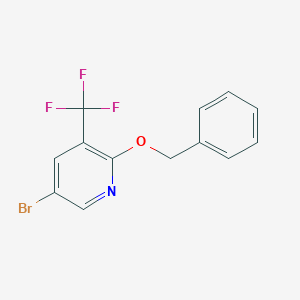2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine
CAS No.: 1824262-21-6
Cat. No.: VC3032109
Molecular Formula: C13H9BrF3NO
Molecular Weight: 332.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1824262-21-6 |
|---|---|
| Molecular Formula | C13H9BrF3NO |
| Molecular Weight | 332.12 g/mol |
| IUPAC Name | 5-bromo-2-phenylmethoxy-3-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C13H9BrF3NO/c14-10-6-11(13(15,16)17)12(18-7-10)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
| Standard InChI Key | IPPBAERYUXSEFU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)C(F)(F)F |
Introduction
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound with significant importance in organic chemistry and pharmaceutical research. Its unique structure, featuring a pyridine ring substituted with benzyloxy, bromine, and trifluoromethyl groups, makes it a valuable intermediate in the synthesis of biologically active molecules and materials.
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: Approximately 348.12 g/mol
Structural Features
The compound consists of:
-
A pyridine ring as the core aromatic system.
-
A benzyloxy group () at position 2.
-
A bromine atom at position 5.
-
A trifluoromethyl () group at position 3.
The presence of these substituents contributes to its electron-withdrawing properties, hydrophobicity, and potential reactivity in further chemical transformations.
IUPAC Name
The systematic IUPAC name is 2-(benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine.
Synonyms
Common synonyms include:
-
3-Benzyloxy-5-(trifluoromethyl)pyridine
-
3-(Benzyloxy)-5-(trifluoromethyl)pyridine
-
3-Phenylmethoxy-5-(trifluoromethyl)pyridine
CAS Registry Number
The CAS number for this compound is 186593-13-5.
Synthesis Pathways
The synthesis of this compound typically involves:
-
Bromination: Introduction of the bromine atom at the desired position on the pyridine ring.
-
Trifluoromethylation: Addition of the trifluoromethyl group using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent ().
-
Benzyloxylation: Substitution at the pyridine ring to attach the benzyloxy group, often via nucleophilic substitution or palladium-catalyzed coupling reactions.
Pharmaceutical Intermediates
Due to its functional groups, this compound serves as a precursor in synthesizing drugs targeting various biological pathways, including anti-inflammatory and anticancer agents.
Agrochemical Development
The trifluoromethyl group enhances bioavailability and metabolic stability, making it useful in agrochemical formulations.
Material Science
Its electron-withdrawing properties allow its incorporation into advanced materials for electronics and catalysis.
Analytical Characterization
To confirm its structure and purity, the following techniques are employed:
-
NMR Spectroscopy:
-
-NMR: Signals corresponding to aromatic protons and benzylic hydrogens.
-
-NMR: Peaks for carbon atoms in the pyridine ring and trifluoromethyl group.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak at ~348 amu.
-
-
Infrared Spectroscopy (IR):
-
Characteristic bands for C-F stretching (~1200 cm) and C-Br stretching (~600 cm).
-
-
X-Ray Crystallography:
-
Used to determine precise molecular geometry.
-
Safety Considerations
While specific safety data for this compound is limited, general precautions include:
-
Avoid inhalation or skin contact due to potential toxicity from bromine-containing compounds.
-
Handle under inert atmospheres when performing reactive transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume